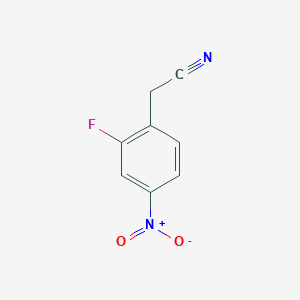![molecular formula C13H16F3NO B2532252 N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine CAS No. 1378948-09-4](/img/structure/B2532252.png)
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s and has since been used in various scientific research applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological functions.
作用机制
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine binds to the cannabinoid receptors, CB1 and CB2, which are found in the central and peripheral nervous systems, respectively. It acts as a full agonist of these receptors, meaning that it activates them to their maximum potential. This leads to the activation of various signaling pathways that regulate physiological functions such as pain, inflammation, and mood.
Biochemical and Physiological Effects
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential therapeutic benefits in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise and controlled activation of these receptors, which is important for studying their mechanisms of action. However, one of the limitations of using N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine is its potential for off-target effects, as it may interact with other receptors or signaling pathways.
未来方向
There are several future directions for research on N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine and its potential therapeutic applications. One area of interest is the development of more selective agonists of the cannabinoid receptors, which may have fewer off-target effects. Another direction is the investigation of the role of cannabinoid receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine and other cannabinoids in human clinical trials.
合成方法
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine is synthesized through a multi-step process, starting with the reaction of 3,3,3-trifluoropropyl bromide with 4-hydroxybenzyl alcohol to form 4-(3,3,3-trifluoropropoxy)benzyl alcohol. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to form the final product, N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine.
科学研究应用
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine has been extensively studied in scientific research, particularly in the field of cannabinoid pharmacology. It has been used as a tool compound to investigate the mechanisms of action of cannabinoid receptors and their role in various physiological processes. N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine has also been used to study the effects of cannabinoids on pain, inflammation, and neurological disorders.
属性
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-5-1-10(2-6-12)9-17-11-3-4-11/h1-2,5-6,11,17H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNVNXUVIUCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
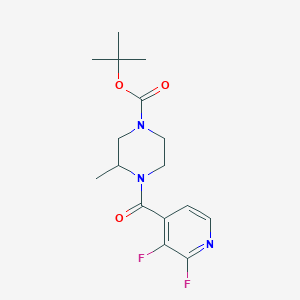
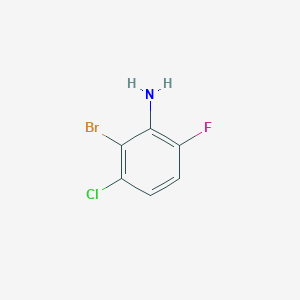
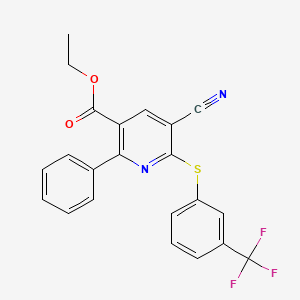

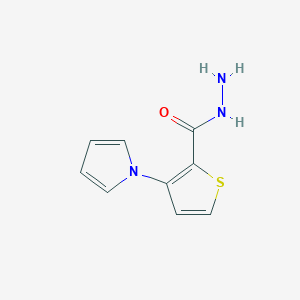
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
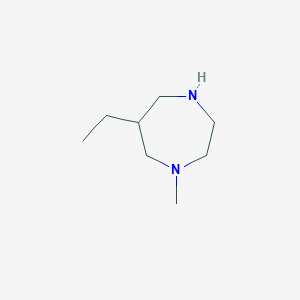
![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)
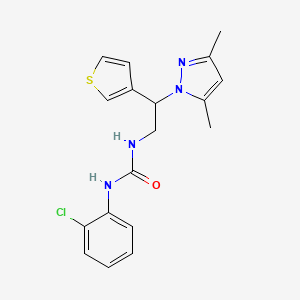
![5-(3-methylphenyl)-N-[5-(phenylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B2532190.png)


